2-Iodothieno[2,3-c]pyridine
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Overview
Description
2-Iodothieno[2,3-c]pyridine: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-c]pyridine typically involves the iodination of thieno[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the thiophene ring. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Iodothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling reactions can yield various substituted thieno[2,3-c]pyridine derivatives, which are valuable intermediates in drug discovery .
Scientific Research Applications
Chemistry: 2-Iodothieno[2,3-c]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been investigated for its potential as a kinase inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Iodothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition is often achieved through hydrogen bonding and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Lacks the iodine substituent but shares the core structure.
2-Iodothiophene: Contains an iodine atom on a thiophene ring but lacks the fused pyridine ring.
Uniqueness: 2-Iodothieno[2,3-c]pyridine is unique due to the presence of both the iodine atom and the fused heterocyclic ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
2-iodothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H |
InChI Key |
UYHYAJKSRXQZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)I |
Origin of Product |
United States |
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